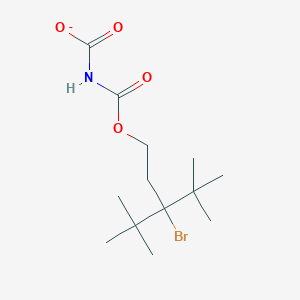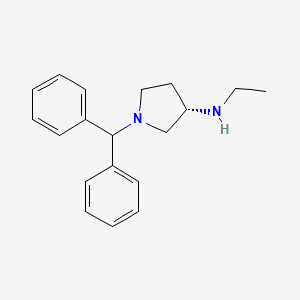![molecular formula C11H20ClN B13954592 8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)
8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-2-methyl-2-azaspiro[45]decane is an organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane typically involves the reaction of 2-methyl-2-azaspiro[4.5]decane with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 8-Azaspiro[4.5]decane-7,9-dione
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a chloromethyl group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H20ClN |
|---|---|
Molekulargewicht |
201.73 g/mol |
IUPAC-Name |
8-(chloromethyl)-2-methyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H20ClN/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
WKIGRAZBAPQDDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCC(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)

amino}ethan-1-ol](/img/structure/B13954546.png)



![Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13954576.png)
![4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)
![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
